N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide
Description
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a naphthothiazole core fused with a dihydro ring system and substituted with a 4-methoxybenzamide group. Its molecular formula is C₂₁H₁₆N₂O₂S, with a molecular weight of 376.43 g/mol. The compound’s structure combines aromaticity from the naphthalene moiety with the electron-donating methoxy group, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)24-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKZPQSNGRUOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiophenol with 2-bromo-1-tetralone to form the naphthothiazole core. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase and protease activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences: 4-Benzoyl Analogs
The compound 4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide (C₂₅H₁₈N₂O₂S, MW 410.49 g/mol) shares the naphthothiazole backbone but substitutes the methoxy group with a benzoyl moiety. Key differences include:
- Solubility : The bulkier benzoyl substituent reduces aqueous solubility compared to the methoxy analog.
- Spectral Signatures : IR spectra of benzoyl derivatives show C=O stretching at 1663–1682 cm⁻¹ and C=S vibrations at 1243–1258 cm⁻¹ , whereas methoxy-substituted compounds exhibit similar C=O bands but distinct NH stretching at 3150–3319 cm⁻¹ .
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| Target Compound | 4-Methoxybenzamide | 376.43 | C=O: ~1660–1680; NH: 3150–3319 |
| 4-Benzoyl Analogue | 4-Benzoylbenzamide | 410.49 | C=O: 1663–1682; C=S: 1243–1258 |
Heterocyclic Core Modifications: Triazole and Thiadiazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) replace the naphthothiazole core with a triazole-thione system. Critical distinctions include:
- Tautomerism : Triazole-thiones exist in equilibrium with thiol tautomers, while the naphthothiazole core remains rigid.
- Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH), contrasting with the Friedel-Crafts or nucleophilic substitution pathways used for naphthothiazoles .
- Biological Activity : Sulfonyl and difluorophenyl substituents in triazoles enhance antimicrobial activity, whereas methoxy-substituted naphthothiazoles may prioritize kinase inhibition .
Halogenated Derivatives: Bromo/Chloro Substituted Analogs
Halogenated analogs such as 5-bromo-3'-(4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (CAS 6477-75-4) introduce halogen atoms at strategic positions. Key comparisons:
- Polarity : Halogens (Br, Cl) increase molecular polarity and metabolic stability compared to methoxy groups.
- Crystallography : Halogenated compounds are more amenable to single-crystal X-ray diffraction studies using tools like SHELX or SIR97, as seen in structural refinements of related molecules .
Research Findings and Data
Spectral and Structural Insights
- IR Spectroscopy : Methoxybenzamide derivatives exhibit NH stretching (3150–3319 cm⁻¹), while triazole-thiones lack C=O bands but show C=S vibrations (1247–1255 cm⁻¹) .
- NMR Data : For benzoyl analogs, ¹H-NMR typically shows aromatic protons as multiplet signals at δ 7.2–8.1 ppm, whereas methoxy groups resonate as singlets near δ 3.8 ppm .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H18N2O2S
- Molecular Weight : 342.42 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A-549 (Lung) | 0.02 - 0.08 | Induction of apoptosis |
| Similar Thiazole Derivative | MCF7 (Breast) | 0.04 | Inhibition of cell proliferation |
These findings indicate a promising potential for this compound in cancer therapy.
Antiviral Activity
In addition to its anticancer effects, this compound has shown antiviral properties. A related study on benzamide derivatives indicated broad-spectrum antiviral effects against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a known inhibitor of HBV replication.
| Compound | Virus Type | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| IMB-0523 (Benzamide Derivative) | HBV (Wild-type) | 1.99 | 58 |
| IMB-0523 (Benzamide Derivative) | HBV (Drug-resistant) | 3.30 | 52 |
This suggests that modifications to the thiazole structure can enhance antiviral efficacy against resistant strains.
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Viral Replication : By increasing A3G levels within host cells, it inhibits HBV replication effectively.
- Radical Scavenging Activity : Similar compounds have shown DPPH radical-scavenging activity which may contribute to their overall biological effects.
Study 1: Anticancer Efficacy
A study published in PubMed highlighted the synthesis and evaluation of thiazole derivatives against A-549 and MCF7 cell lines. The results indicated that specific modifications to the thiazole structure significantly enhanced anticancer potency.
Study 2: Antiviral Screening
Research focused on benzamide derivatives demonstrated that compounds like IMB-0523 exhibited potent anti-HBV activity in vitro and in vivo. The study emphasized the importance of structural variations in enhancing therapeutic efficacy against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
